2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol
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Overview
Description
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol can be achieved through various synthetic routes. One common method involves the reduction of methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate using lithium borohydride in tetrahydrofuran at 45°C . The reaction is completed within an hour, and the product is obtained by acidifying the reaction mixture and collecting the precipitate . Industrial production methods may involve similar reduction processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can lead to the formation of the corresponding aldehyde or carboxylic acid .
Scientific Research Applications
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol has several scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other oxazole derivatives . In biology and medicine, oxazole derivatives, including this compound, have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol involves its interaction with specific molecular targets and pathways. Oxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some oxazole derivatives inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The specific molecular targets and pathways for this compound may vary depending on its application and the biological system being studied.
Comparison with Similar Compounds
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol can be compared with other similar compounds, such as 2-(4-methylphenyl)ethanol and other oxazole derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, 2-(4-methylphenyl)ethanol is known for its ability to promote bile secretion and protect the liver .
Properties
IUPAC Name |
2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)13-14-12(7-8-15)10(2)16-13/h3-6,15H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTABRJGSWMZKOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444739 |
Source
|
Record name | 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157169-71-6 |
Source
|
Record name | 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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